N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
Description
N1-(2,4-Dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by:
- N1-substituent: A 2,4-dimethoxyphenyl group, which introduces electron-donating methoxy groups that enhance solubility and influence receptor binding.
- N2-substituent: A 2-morpholino-2-(p-tolyl)ethyl group, combining a morpholine ring (a polar, water-soluble heterocycle) with a p-tolyl (methyl-substituted phenyl) moiety.
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-16-4-6-17(7-5-16)20(26-10-12-31-13-11-26)15-24-22(27)23(28)25-19-9-8-18(29-2)14-21(19)30-3/h4-9,14,20H,10-13,15H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGUYGUJRNOXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 2,4-dimethoxybenzaldehyde, which is then subjected to a series of reactions to introduce the morpholino and p-tolyl groups.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step usually requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.
Final Coupling: The final step involves coupling the intermediate with the morpholino and p-tolyl groups under controlled conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the final oxalamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may be used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Flavor-Enhancing Oxalamides
Key Observations :
- The 2,4-dimethoxy or methoxy-methylphenyl groups at N1 are critical for umami receptor activation.
- Pyridyl or substituted pyridyl groups at N2 enhance binding affinity to hTAS1R1/hTAS1R3 receptors .
- The target compound replaces the pyridyl group with a morpholino-p-tolyl group, which may alter solubility or receptor interaction.
Therapeutic Oxalamides
Key Observations :
- Therapeutic oxalamides often incorporate halogenated or bulky aromatic groups (e.g., bromobenzyl in YF479) for target specificity.
Other Oxalamide Derivatives
Key Observations :
- Hydrophilic termini (e.g., hydroxyethyl in OXA1) are prioritized for polymer chemistry.
- Isoindoline-dione moieties (e.g., GMC-5) expand applications to antimicrobials.
Structural and Functional Implications
Substituent Effects on Bioactivity
- Electron-Donating Groups : Methoxy groups (as in S336 and the target compound) improve solubility and receptor binding in flavor applications .
- Heterocyclic Moieties: Morpholino (target compound) vs. pyridyl (S336) groups may differentially affect pharmacokinetics or toxicity profiles .
- Steric Bulk : The p-tolyl group in the target compound could reduce metabolic degradation compared to smaller substituents (e.g., methylpyridyl in Compound 1769) .
Biological Activity
N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, identified by its CAS number 899747-59-2, is a synthetic organic compound with potential biological activities. Its structure includes an oxalamide functional group, a dimethoxyphenyl moiety, and a morpholino group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on various research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O5 |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 899747-59-2 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets. These interactions may modulate enzyme activity or receptor binding, leading to a range of biological effects. Preliminary studies suggest that the compound may exhibit anti-inflammatory and anticancer properties, potentially acting as a biochemical probe or inhibitor in enzymatic studies.
Anti-Cancer Activity
Research indicates that compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For instance:
- Case Study 1 : In vitro studies demonstrated that oxalamide derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways. The presence of the morpholino group is believed to enhance cellular uptake and bioavailability .
- Case Study 2 : A comparative analysis of structurally related compounds revealed that those with methoxy substituents exhibited higher cytotoxicity against breast cancer cells compared to their unsubstituted analogs .
Anti-Inflammatory Activity
The compound's potential anti-inflammatory effects are also being explored:
- Case Study 3 : In animal models, oxalamide derivatives have been shown to reduce inflammation markers such as TNF-alpha and IL-6. The dimethoxyphenyl group may play a critical role in modulating inflammatory responses .
Structure-Activity Relationship (SAR)
The structural features of this compound suggest several avenues for enhancing its biological activity:
- Dimethoxy Substituents : The presence of methoxy groups can enhance lipophilicity and improve membrane permeability.
- Morpholino Group : This moiety is known for its ability to increase solubility and stability in biological systems, potentially leading to improved pharmacokinetic profiles.
Comparative Analysis with Similar Compounds
A comparison with other oxalamide derivatives highlights the unique features of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N1-(4-methoxyphenyl)-N2-(2-morpholino-2-naphthalen-1-yl)oxalamide | Contains naphthyl instead of p-tolyl | Potential anticancer activity |
| N1-(4-chlorobenzyl)-N2-(2-morpholino-2-p-tolyl)ethyl oxalamide | Chlorine substituent | Enhanced anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
